molecular formula C11H13FN4O3 B181634 (2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 169516-61-4

(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B181634
CAS No.: 169516-61-4
M. Wt: 268.24 g/mol
InChI Key: HEMKLVZUSCWYFZ-FBSDJGSXSA-N
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Description

This compound is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of this compound is related to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives . These derivatives have been developed using QSARINS (QSAR-INSUBRIA) software for pharmacophore optimization .


Chemical Reactions Analysis

The synthesis of this compound involves a series of reactions, including a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been studied as Bruton’s tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis .

Future Directions

The development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives provides valuable insights into the structural features essential for BTK inhibition . This research paves the way for the design and development of novel anti-rheumatic agents targeting BTK in rheumatoid arthritis .

Properties

IUPAC Name

(2R,3R,4S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4O3/c12-7-8(18)6(3-17)19-11(7)16-2-1-5-9(13)14-4-15-10(5)16/h1-2,4,6-8,11,17-18H,3H2,(H2,13,14,15)/t6-,7+,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMKLVZUSCWYFZ-FBSDJGSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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